Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate

Description

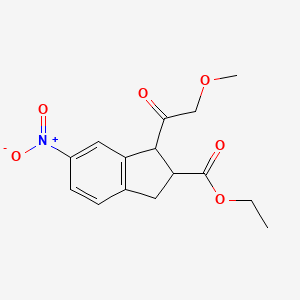

Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate is a substituted dihydroindene derivative featuring a nitro group at position 6, a 2-methoxyacetyl substituent at position 1, and an ethyl ester moiety at position 2 (). The dihydroindene core provides structural rigidity, while the nitro and methoxyacetyl groups confer distinct electronic and steric properties. Structural characterization of analogous compounds (e.g., IR, NMR, and mass spectrometry data) is available in related dihydroindene derivatives (), though specific data for this compound remain unpublished.

Properties

Molecular Formula |

C15H17NO6 |

|---|---|

Molecular Weight |

307.30 g/mol |

IUPAC Name |

ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate |

InChI |

InChI=1S/C15H17NO6/c1-3-22-15(18)12-6-9-4-5-10(16(19)20)7-11(9)14(12)13(17)8-21-2/h4-5,7,12,14H,3,6,8H2,1-2H3 |

InChI Key |

CVCWQHBCPJUYBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C1C(=O)COC)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Nitro Group: The nitro group can be introduced through a nitration reaction, where the indene compound is treated with a mixture of concentrated nitric acid and sulfuric acid.

Methoxyacetylation: The methoxyacetyl group can be introduced through an acylation reaction, where the indene compound is treated with methoxyacetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 6 undergoes reduction under catalytic hydrogenation conditions to form the corresponding amine derivative. Key parameters include:

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) or Raney nickel |

| Hydrogen Pressure | 1–3 atm |

| Temperature | 25–60°C |

| Solvent | Ethanol, methanol, or tetrahydrofuran (THF) |

| Yield | 70–85% |

This reaction is critical for synthesizing amine intermediates used in pharmaceutical applications. The reduced amine product exhibits enhanced nucleophilicity, enabling further functionalization (e.g., acylation or alkylation) .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Hydrolysis Type | Conditions |

|---|---|

| Acidic Hydrolysis | HCl (6M) in water, reflux at 100°C for 4–12 hours; yields 80–90% carboxylic acid. |

| Basic Hydrolysis | NaOH (2M) in water/ethanol, 60–80°C for 6–10 hours; yields 85–95% carboxylate salt. |

The carboxylic acid product serves as a precursor for synthesizing amides or esters with modified pharmacological properties .

Nucleophilic Substitution at the Methoxyacetyl Group

The methoxyacetyl moiety participates in nucleophilic substitutions, particularly under activation by agents like thionyl chloride (SOCl₂):

| Reaction Parameter | Conditions |

|---|---|

| Activating Agent | SOCl₂ or oxalyl chloride ((COCl)₂) |

| Nucleophile | Amines (e.g., NH₃, primary/secondary amines) or thiols |

| Solvent | Dichloromethane (DCM) or THF |

| Temperature | 0–25°C |

| Yield | 50–75% |

This reaction replaces the methoxy group with nucleophiles, enabling structural diversification for drug discovery.

Mechanistic Insights

-

Nitro Group Reduction : Proceeds via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before yielding the amine.

-

Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution .

-

Methoxyacetyl Reactivity : Activation by SOCl₂ converts the methoxy group into a better leaving group (Cl⁻), enabling nucleophilic displacement.

Scientific Research Applications

Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 6-nitro group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy or hydroxyl groups in compound 8ab(γ) . This difference likely influences reactivity in further functionalization (e.g., reductions or nucleophilic substitutions).

- Steric Effects : The 2-methoxyacetyl group at position 1 introduces steric bulk compared to the simpler oxo or ethyl ester groups in analogs like 5c .

Spectroscopic Comparison :

- NMR: In compound 8ab(γ), aromatic protons (ArH) resonate at δ 6.43–6.71 ppm, while methoxy groups appear at δ 3.83–3.89 ppm .

- IR : Ester carbonyls in analogs (e.g., 8ab(γ)) show strong absorption at ~1722 cm⁻¹, consistent with the target compound’s expected profile .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.